molecular formula C10H11N3O2 B1674991 Lobendazole CAS No. 6306-71-4

Lobendazole

Cat. No.: B1674991
CAS No.: 6306-71-4
M. Wt: 205.21 g/mol
InChI Key: OKOVSTKGUBOSTB-UHFFFAOYSA-N
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Description

Lobendazole is a metabolite of thiophanate and belongs to the benzimidazole class of compounds. It is known for its potent anthelmintic properties, which make it effective against a variety of parasitic infections .

Mechanism of Action

Target of Action

Lobendazole is a potent anthelmintic, which means it is used to treat infections caused by parasitic worms . The primary targets of this compound are the intestinal cells of these parasites . These cells play a crucial role in the survival and reproduction of the parasites.

Mode of Action

This compound works by inhibiting the polymerization of tubulin, a protein that forms the cytoskeleton of cells . This inhibition results in the loss of cytoplasmic microtubules within the parasite’s cells . The loss of these structures disrupts the normal functioning of the cells, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization of tubulin. By inhibiting this process, this compound disrupts the formation of the parasite’s cytoskeleton . This disruption affects various downstream processes, including cell division and nutrient uptake, which are vital for the survival and reproduction of the parasites .

Pharmacokinetics

The pharmacokinetics of this compound, like other benzimidazole derivatives, involves absorption, distribution, metabolism, and excretion (ADME). For a related compound, Albendazole, it is known that absorption is poor from the gastrointestinal tract, but can increase up to five times when administered with a fatty meal . The drug is widely distributed throughout the body, including in the liver and cyst fluid . It undergoes extensive first-pass metabolism in the liver, and less than 1% of the drug is excreted in the urine .

Result of Action

The primary result of this compound’s action is the death of the parasitic worms. By disrupting the normal functioning of the parasite’s cells, this compound prevents the parasites from surviving and reproducing within the host . This leads to the elimination of the parasites from the host’s body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of the drug can be significantly increased when it is administered with a fatty meal . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Lobendazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the enzyme fumarate reductase, which is crucial for the energy metabolism of parasitic worms. Additionally, this compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting cell division and intracellular transport . These interactions highlight the compound’s ability to interfere with essential biochemical processes in parasites.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It disrupts cell division by inhibiting microtubule formation, leading to cell cycle arrest and apoptosis in parasitic cells . Furthermore, this compound affects cell signaling pathways by modulating the activity of key signaling molecules, resulting in altered gene expression and cellular metabolism. These effects underscore the compound’s potential to impair the growth and survival of parasitic organisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This inhibition leads to the destabilization of the cytoskeleton, impairing cell division and intracellular transport. Additionally, this compound inhibits fumarate reductase, disrupting the energy metabolism of parasites and leading to their immobilization and death . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its efficacy may decrease over prolonged periods . Studies have shown that this compound can induce long-term effects on cellular function, including sustained inhibition of cell division and metabolic disruption. These temporal effects underscore the importance of considering the duration of exposure when evaluating the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits parasitic growth without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and bone marrow suppression . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an anthelmintic agent. The compound is metabolized in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of active and inactive metabolites, which are subsequently excreted via the bile and urine. The interactions of this compound with metabolic enzymes and cofactors underscore its complex metabolic profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed in the gastrointestinal tract and transported to target tissues via the bloodstream . It interacts with transport proteins, such as P-glycoprotein, which facilitate its distribution and accumulation in specific tissues. These interactions influence the localization and efficacy of this compound in treating parasitic infections.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, this compound may be directed to specific cellular compartments through targeting signals and post-translational modifications. These localization patterns highlight the importance of subcellular distribution in mediating the compound’s effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lobendazole can be synthesized through a series of chemical reactions starting from thiophanate. The synthetic route involves the following steps:

    Nitrification: Introduction of a nitro group into the thiophanate molecule.

    Condensation: Formation of a benzimidazole ring structure.

    Amination: Introduction of an amino group.

    Reduction: Reduction of the nitro group to an amino group.

    Cyclization: Formation of the final benzimidazole structure.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale production. The process involves the use of high-efficiency reduction technology and clean synthesis methods to ensure high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Lobendazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Lobendazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Lobendazole is similar to other benzimidazole derivatives such as albendazole and mebendazole. it has unique properties that make it particularly effective against certain parasites. Similar compounds include:

This compound’s uniqueness lies in its specific binding affinity to tubulin and its potent anthelmintic activity, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

ethyl N-(1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)13-9-11-7-5-3-4-6-8(7)12-9/h3-6H,2H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOVSTKGUBOSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212390
Record name Lobendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6306-71-4
Record name Lobendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6306-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lobendazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lobendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Lobendazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lobendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOBENDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMF6Z78SWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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